6-Methoxyimidazo[1,2-a]pyridin-2-amine is a compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds characterized by their fused imidazole and pyridine rings. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 6-methoxyimidazo[1,2-a]pyridin-2-amine is with a molecular weight of approximately 163.18 g/mol. Its structural features include a methoxy group at the sixth position of the imidazo ring, which may influence its chemical reactivity and biological properties.
The synthesis of 6-methoxyimidazo[1,2-a]pyridin-2-amine can be achieved through several methods, primarily involving the condensation reactions of 2-aminopyridines with various electrophiles.
Common synthetic methods include:
Recent advancements have also highlighted metal-free catalytic systems for synthesizing these compounds, which offer environmentally friendly alternatives to traditional methods .
The molecular structure of 6-methoxyimidazo[1,2-a]pyridin-2-amine can be represented by its canonical SMILES notation: CC1=CN2C=C(N=C2C=C1)N, and its InChI code is InChI=1S/C8H9N3O/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.18 g/mol |
| InChI Key | GKDWHNMQINVMGP-UHFFFAOYSA-N |
| Purity | Typically >95% |
The chemical reactivity of 6-methoxyimidazo[1,2-a]pyridin-2-amine is influenced by the presence of functional groups such as the methoxy group and the amine functionality.
Key reactions include:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 6-methoxyimidazo[1,2-a]pyridin-2-amine often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Data on specific targets and pathways are still under investigation but suggest potential roles in anti-cancer or anti-inflammatory activities.
| Property | Value |
|---|---|
| Melting Point | Not extensively documented |
| Boiling Point | Not extensively documented |
| Stability | Stable under standard laboratory conditions |
These properties are crucial for determining handling procedures and potential applications in various research fields.
6-Methoxyimidazo[1,2-a]pyridin-2-amine has several promising applications in scientific research:
Potential Uses:
The ongoing research into this compound's efficacy and safety profiles may lead to significant advancements in drug development.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2